Sonidegib phosphate

Descripción general

Descripción

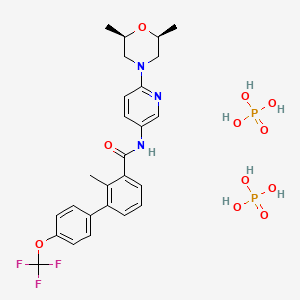

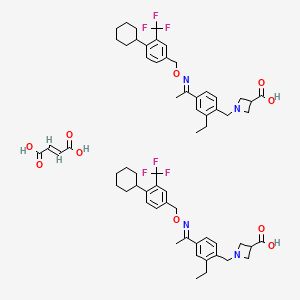

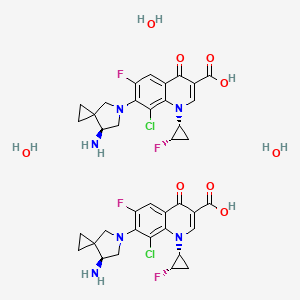

Sonidegib phosphate is a phosphate salt obtained by reacting sonidegib with two equivalents of phosphoric acid . It is an antineoplastic agent used for the treatment of locally advanced basal cell carcinoma (BCC) following surgery and radiation therapy, or in cases where surgery or radiation therapy are not appropriate . It is a Hedgehog signaling pathway inhibitor (via smoothened antagonism) developed as an anticancer agent by Novartis .

Synthesis Analysis

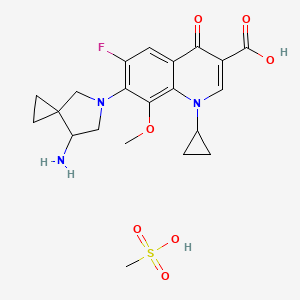

The current industrial approach to sonidegib utilizes wasteful organic solvents and relies on high loadings of endangered Pd. This anticancer drug can now be synthesized in 5 steps using only 3 pots, along with ppm levels of a Pd catalyst, all done in water at ambient temperatures .Molecular Structure Analysis

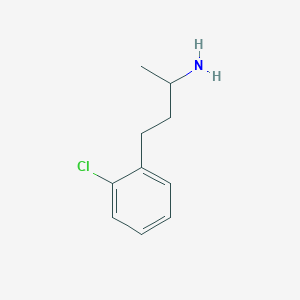

The molecular formula for sonidegib phosphate is C26H26F3N3O3•2H3PO4 . The molecular weight is 681.49 daltons . The IUPAC name is N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid .Chemical Reactions Analysis

Sonidegib phosphate is a phosphate salt obtained by reaction sonidegib with two equivalent of phosphoric acid . It has a role as an antineoplastic agent, a SMO receptor antagonist, and a Hedgehog signaling pathway inhibitor .Physical And Chemical Properties Analysis

The molecular formula for sonidegib phosphate is C26H26F3N3O3•2H3PO4 . The molecular weight is 681.49 daltons . The IUPAC name is N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid .Aplicaciones Científicas De Investigación

Treatment of Advanced Basal Cell Carcinoma (aBCC)

Specific Scientific Field

Oncology and dermatology

Summary

Sonidegib phosphate, also known as Odomzo, is an oral smoothened (SMO) antagonist. It has been approved by the US Food and Drug Administration (FDA) for the treatment of adult patients with locally advanced basal cell carcinoma (laBCC) who have recurrent disease following surgery or radiation therapy, or those who are not candidates for surgery or radiotherapy .

Methods of Application

Results

Mechanism of Action

Specific Scientific Field

Molecular biology and signal transduction pathways

Summary

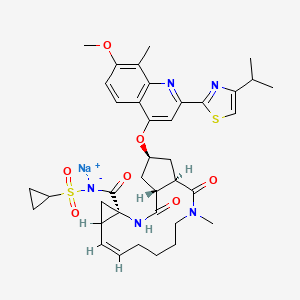

Sonidegib inhibits the Hedgehog (Hh) signaling pathway by targeting the SMO receptor. This pathway plays a critical role in cell differentiation, tissue polarity, and stem cell maintenance during embryonic development. Aberrant Hh signaling activation is implicated in various cancers, including BCCs. Sonidegib blocks SMO, preventing downstream activation of Gli transcription factors, which regulate target gene expression .

Methods of Action

Results

Safety And Hazards

Sonidegib was well tolerated, with common grade 1–2 adverse events (AEs), including muscle spasms, increase in the serum creatine phosphokinase (CPK) levels, dysgeusia, gastrointestinal symptoms, and alopecia, occurring in >10% of patients . ODOMZO can cause embryo-fetal death or severe birth defects when administered to a pregnant woman .

Direcciones Futuras

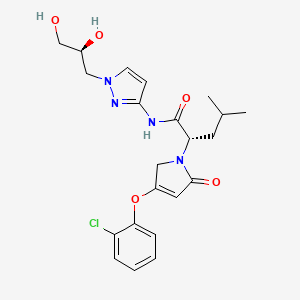

Further studies of real-world experiences are needed to better understand the correct management of the drug, alternative dosing regimens, and differences with other hedgehog inhibitors . It has been investigated as a potential treatment for various cancers including pancreatic cancer, breast cancer, basal cell carcinoma of the skin, small cell lung cancer, and medulloblastoma .

Propiedades

IUPAC Name |

N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N3O3.2H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;2*1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);2*(H3,1,2,3,4)/t16-,17+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIVSVMMGFFZIJ-VWDRLOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F3N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669468 | |

| Record name | Phosphoric acid--N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sonidegib phosphate | |

CAS RN |

1218778-77-8 | |

| Record name | Sonidegib phosphate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218778778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SONIDEGIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W421AI34UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)